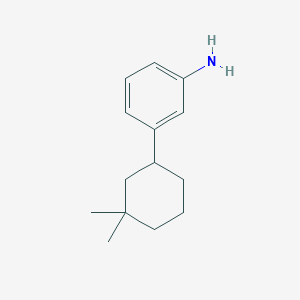
3-(3,3-Dimethylcyclohexyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,3-Dimethylcyclohexyl)aniline is a chemical compound with the CAS Number: 2060035-76-7 . It has a molecular weight of 203.33 and its IUPAC name is this compound . It is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H21N/c1-14(2)8-4-6-12(10-14)11-5-3-7-13(15)9-11/h3,5,7,9,12H,4,6,8,10,15H2,1-2H3 . This indicates that the molecule contains 14 carbon atoms, 21 hydrogen atoms, and 1 nitrogen atom .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Polymeric Materials:
- Aniline and its derivatives, including 3-(3,3-Dimethylcyclohexyl)aniline, have been used in the synthesis and study of various polymeric materials. These materials exhibit interesting properties such as well-defined structures, electronic structures influenced by acid-base treatments, and unique electrochemical properties. For example, the study of the electronic structure and properties of dimethyl-aniline polymers highlights the influence of methyl substituents on ring carbon shieldings and the resulting changes in charge distributions due to steric inhibition of conjugation (Lauterbur, 1963). Additionally, the fabrication of metal nanoparticles and polymer nanofibers composite materials through the synthesis of poly(3,5-dimethyl aniline) using Pd-acetate as the oxidant has been explored (Mallick et al., 2005).
Chemical Synthesis and Molecular Design:
- Anilines, including dimethyl derivatives, are key components in chemical syntheses that result in novel and functionalized molecular structures. For instance, the synthesis and characterization of a novel class of emitting amorphous molecular materials for electroluminescence, which includes compounds like 4-dimesitylboryl-N,N-bis(9,9-dimethylfluoren-2-yl)aniline, demonstrates the versatile applications of these materials in organic electroluminescent devices (Doi et al., 2003).
Environmental Applications and Wastewater Treatment:
- Aniline derivatives have been studied for their potential in environmental applications, particularly in the treatment of industrial wastewaters. The novel method of Hybrid Photo-electrocatalytic Oxidation (HPECO) for treating 3,4-dimethylaniline wastewater demonstrates the effectiveness of combining Photocatalytic Oxidation (PCO) with Electrocatalytic Oxidation (ECO) in removing stubborn organic matter from industrial wastewater (Li et al., 2020). Additionally, the study on the degradation of aniline by a newly isolated Delftia sp. AN3 strain highlights the potential of using specific bacterial strains for the biodegradation of aniline compounds in wastewater treatment (Liu et al., 2002).
Biological and Medicinal Research:
- Studies involving aniline derivatives also extend to biological and medicinal research. The synthesis, characterization, and biological evaluation of novel 2,5-substituted-1,3,4-oxadiazole derivatives, which include compounds like 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline, have been investigated for potential antidiabetic, anti-inflammatory, and anticancer activities (Kavitha et al., 2016).
Safety and Hazards
The safety information for 3-(3,3-Dimethylcyclohexyl)aniline indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H312, and H332 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P312, P330, P363, and P501 .
Eigenschaften
IUPAC Name |
3-(3,3-dimethylcyclohexyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-14(2)8-4-6-12(10-14)11-5-3-7-13(15)9-11/h3,5,7,9,12H,4,6,8,10,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVJHNIWYFHERY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)C2=CC(=CC=C2)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

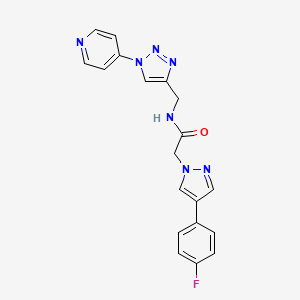
![(Z)-2-cyano-3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2559501.png)
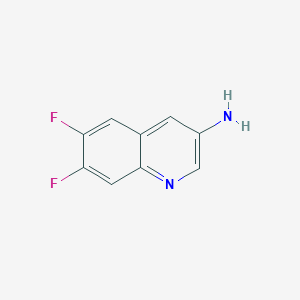
![ethyl 5-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2559504.png)
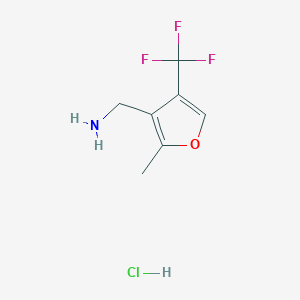
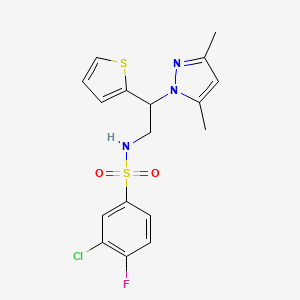




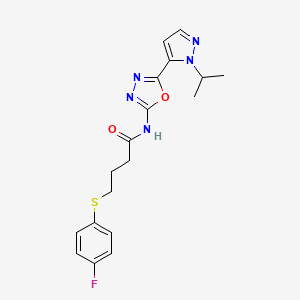
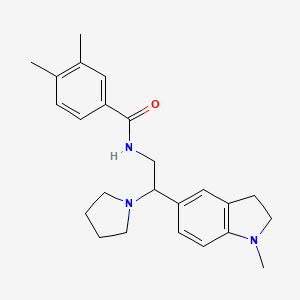
![4-{[1-(4-cyanobenzoyl)piperidin-3-yl]methoxy}-N-cyclopropylbenzamide](/img/no-structure.png)
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2559520.png)